

Physicochemical properties of 4-Methoxy-2-methylphenyl isothiocyanate

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isothiocyanate

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of **4-Methoxy-2-methylphenyl isothiocyanate**

Abstract

This technical guide provides a comprehensive analysis of **4-Methoxy-2-methylphenyl isothiocyanate**, a substituted aromatic isothiocyanate with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile. We present a detailed synthetic protocol for its preparation from the commercially available precursor, 4-methoxy-2-methylaniline, discuss its core physicochemical properties, outline its characteristic reactivity, and provide predicted spectral data for analytical confirmation. Furthermore, this guide covers essential safety and handling procedures, positioning **4-Methoxy-2-methylphenyl isothiocyanate** as a viable candidate for further investigation by researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

Isothiocyanates ($-N=C=S$) are a class of highly valuable organosulfur compounds, renowned for their versatile reactivity and broad spectrum of biological activities.^[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, making these compounds crucial building blocks for the synthesis of diverse heterocyclic systems,

particularly thioureas and their derivatives, which are prevalent scaffolds in modern drug discovery.^{[2][3]}

The subject of this guide, **4-Methoxy-2-methylphenyl isothiocyanate**, combines the reactive isothiocyanate group with a phenyl ring substituted with both an electron-donating methoxy group and a methyl group. This specific substitution pattern is anticipated to modulate the compound's electronic properties and steric profile, thereby influencing its reactivity and biological interactions. While its close analog, 4-methoxyphenyl isothiocyanate, has been investigated for its antioxidant and cholinesterase inhibitory activities, the specific properties of the 2-methyl isomer remain largely unexplored.^[4]

This guide aims to bridge this knowledge gap by providing a foundational document for researchers. We will begin by detailing a reliable synthetic pathway, as accessing the compound is the primary step for any experimental validation.

Synthesis of 4-Methoxy-2-methylphenyl isothiocyanate

The preparation of aryl isothiocyanates from their corresponding anilines is a cornerstone of organic synthesis. While classical methods often employ highly toxic reagents like thiophosgene, modern approaches offer safer and more efficient alternatives.^{[5][6]} The recommended protocol involves the in-situ generation of a dithiocarbamate salt from the parent aniline, followed by desulfurization.^[7]

Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline

This two-step, one-pot procedure is adapted from established methods for converting electron-rich anilines to isothiocyanates and is noted for its high yields and the volatile nature of its byproducts, which simplifies purification.^{[7][8]}

Materials and Reagents:

- 4-Methoxy-2-methylaniline (Precursor)
- Carbon disulfide (CS₂), ≥99%

- Triethylamine (Et_3N), $\geq 99\%$
- Di-tert-butyl dicarbonate (Boc_2O), $\geq 97\%$
- 4-(Dimethylamino)pyridine (DMAP), $\geq 99\%$
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (Saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxy-2-methylaniline (1.0 eq).
- **Solvent Addition:** Dissolve the aniline in anhydrous dichloromethane (approx. 0.5 M concentration).
- **Dithiocarbamate Formation:** Add triethylamine (1.1 eq) to the solution. Cool the flask to $0\text{ }^\circ\text{C}$ in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below $10\text{ }^\circ\text{C}$.
- **Reaction Monitoring (Step 1):** Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
- **Desulfurization:** Once the formation of the dithiocarbamate salt is complete, re-cool the reaction mixture to $0\text{ }^\circ\text{C}$. Add a catalytic amount of DMAP (0.05 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the isothiocyanate product. Effervescence (evolution of gas) may be observed.

- **Work-up:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- **Purification:** Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Final Product:** The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **4-Methoxy-2-methylphenyl isothiocyanate**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Methoxy-2-methylphenyl isothiocyanate**. Where direct experimental data is unavailable, values are predicted based on its structure and comparison with known analogs like 4-methoxyphenyl isothiocyanate (CAS 2284-20-0) and 2-methylphenyl isothiocyanate.

Property	Value / Description	Source / Rationale
CAS Number	Not assigned (as of late 2025)	Based on chemical database searches.
Molecular Formula	C ₉ H ₉ NOS	---
Molecular Weight	179.24 g/mol	---
Appearance	Predicted: Colorless to pale yellow liquid or low-melting solid	Analogy to similar aryl isothiocyanates. [9] [10]
Melting Point	Predicted: < 25 °C	The related 4-methoxyphenyl isothiocyanate melts at 18 °C. The 2-methyl group may slightly alter crystal packing. [11]
Boiling Point	Predicted: > 281 °C	Expected to be higher than 4-methoxyphenyl isothiocyanate (280-281 °C) due to increased molecular weight. [11]
Density	Predicted: ~1.15 - 1.20 g/mL at 25 °C	Similar to 4-methoxyphenyl isothiocyanate (1.196 g/mL). [11] [12]
Refractive Index	Predicted: ~1.65 at 20 °C	Based on the value for 4-methoxyphenyl isothiocyanate (n _{20/D} 1.653). [11]
Solubility	Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Hydrolyzes in water.	General property of aryl isothiocyanates. [10] [12]
Stability	Moisture-sensitive. Decomposes in the presence of water, acids, and strong bases.	The isothiocyanate functional group is susceptible to hydrolysis. [13] [14]

LogP (Octanol/Water)

Predicted: ~3.0 - 3.8

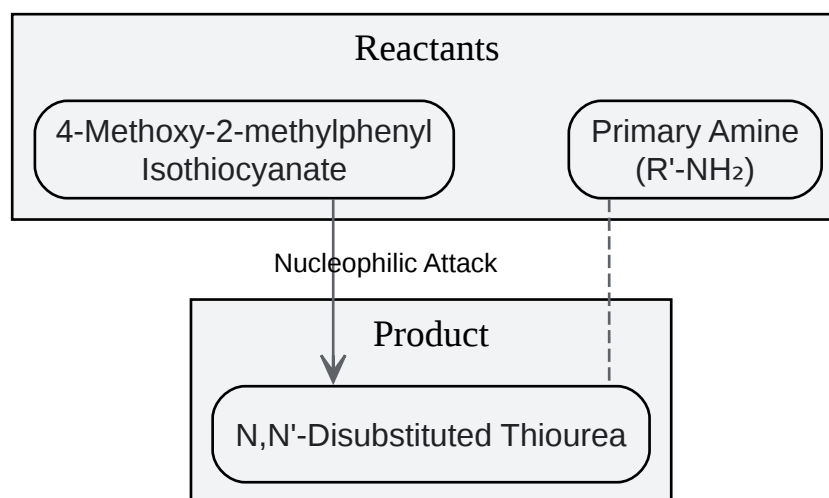
Calculated LogP for 4-methoxyphenyl isothiocyanate is ~2.4-3.6. The additional methyl group will increase lipophilicity.[10][15]

Core Reactivity and Synthetic Utility

The synthetic utility of **4-Methoxy-2-methylphenyl isothiocyanate** is dominated by the electrophilic nature of the central carbon atom in the $-N=C=S$ group. It serves as an excellent substrate for nucleophilic addition reactions.

Reaction with Primary Amines to form Thioureas

This is the most prominent reaction of isothiocyanates. The nucleophilic amine attacks the electrophilic carbon, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is typically fast and high-yielding, forming the basis for creating libraries of compounds for biological screening.[2]



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Caption: Reaction of an isothiocyanate with a primary amine.

Predicted Spectral Data for Characterization

For any newly synthesized compound, analytical characterization is paramount. Below are the predicted key signals for **4-Methoxy-2-methylphenyl isothiocyanate**.

- ^1H NMR (in CDCl_3):
 - Aromatic Protons: Three signals in the aromatic region (~ 6.7 - 7.2 ppm). A doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring.
 - Methoxy Protons ($-\text{OCH}_3$): A sharp singlet at ~ 3.8 ppm (3H).
 - Methyl Protons ($-\text{CH}_3$): A sharp singlet at ~ 2.2 - 2.3 ppm (3H).
- ^{13}C NMR (in CDCl_3):
 - Isothiocyanate Carbon ($-\text{N}=\text{C}=\text{S}$): A characteristic signal in the range of 130-140 ppm.[\[16\]](#)
 - Aromatic Carbons: Six distinct signals in the aromatic region (~ 110 - 160 ppm), including two quaternary carbons.
 - Methoxy Carbon ($-\text{OCH}_3$): A signal around 55-56 ppm.[\[16\]](#)
 - Methyl Carbon ($-\text{CH}_3$): A signal in the aliphatic region, ~ 18 - 21 ppm.
- Infrared (IR) Spectroscopy:
 - The most prominent and diagnostic peak will be a very strong, sharp, and broad absorption band between 2000 - 2200 cm^{-1} , which is characteristic of the asymmetric stretching vibration of the $-\text{N}=\text{C}=\text{S}$ group.[\[17\]](#)
 - C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm^{-1} .
 - C=C aromatic ring stretching bands around 1500 - 1600 cm^{-1} .

Safety, Handling, and Storage

Aryl isothiocyanates must be handled with appropriate caution due to their reactivity and potential physiological effects.

- Hazard Identification: Assumed to be a lachrymator (causes tearing) and a respiratory and skin sensitizer. Causes severe skin burns and eye damage upon direct contact.[13][18][19]
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[20]
- Handling: Avoid inhalation of vapors and any contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, moisture, strong bases, acids, alcohols, and amines.[12][19]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications in Research and Drug Development

Given the known biological activities of structurally similar isothiocyanates, **4-Methoxy-2-methylphenyl isothiocyanate** represents a promising scaffold for investigation in several areas:

- Antioxidant and Anti-inflammatory Studies: Many isothiocyanates exhibit antioxidant properties by scavenging free radicals.[1][4]
- Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with reactive cysteine residues in their active sites. The related 4-methoxyphenyl isothiocyanate shows moderate cholinesterase inhibitory activity.[4]
- Anticancer Research: Isothiocyanates are a well-known class of chemopreventive agents. This compound could be explored for its effects on various cancer cell lines.
- Synthesis of Novel Heterocycles: Its primary utility lies in its role as a versatile building block for creating libraries of novel thiourea-containing compounds and other heterocyclic systems for high-throughput screening.[12][21]

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